3-[(4-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone
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Overview
Description
3-{[(4-METHOXYPHENYL)METHYLENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-METHOXYPHENYL)METHYLENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE typically involves the condensation of 2-methyl-4(3H)-quinazolinone with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-METHOXYPHENYL)METHYLENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-{[(4-METHOXYPHENYL)METHYLENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is studied for its potential use in drug development and therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-METHOXYPHENYL)METHYLENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties. Additionally, it can interfere with cellular signaling pathways, leading to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-METHOXYPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE
- 3-{[(4-CHLOROPHENYL)METHYLENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE
- 3-{[(4-HYDROXYPHENYL)METHYLENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE
Uniqueness
3-{[(4-METHOXYPHENYL)METHYLENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial applications .
Properties
Molecular Formula |
C17H15N3O2 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H15N3O2/c1-12-19-16-6-4-3-5-15(16)17(21)20(12)18-11-13-7-9-14(22-2)10-8-13/h3-11H,1-2H3/b18-11+ |
InChI Key |
RGBOVXWSXCIOLZ-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)OC |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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